Candesartan(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

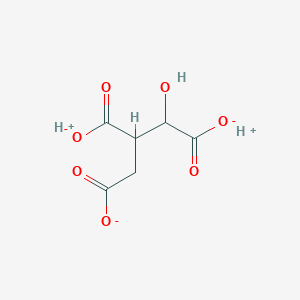

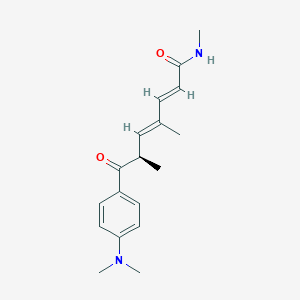

Candesartan(2-) is a monocarboxylic acid anion resulting from the deprotonation of the tetrazole NH group and carboxy group of candesartan. It is the major species at pH 7.3. It is a conjugate base of a candesartan.

Aplicaciones Científicas De Investigación

Nanotechnology Applications

- Development of Candesartan Nanocrystals : Nanocrystals of Candesartan have been developed to enhance its dissolution rate. These nanocrystals show potential in improving drug delivery and bioavailability due to their increased surface area and solubility (Joshi et al., 2023).

Cardiovascular Research

- Role in Myocardial Infarction : Candesartan has been found to ameliorate acute myocardial infarction in rats. It works through various mechanisms, including nitric oxide synthase, nuclear factor-κB, and heat shock protein 72 restoration, highlighting its potential beyond blood pressure regulation (Lin et al., 2015).

Neuroprotective Effects

- Cognitive Impairment and Memory : Research indicates that Candesartan can alleviate age-related memory decline and cognitive impairments in aged rats. This finding suggests its potential application in treating cognitive disorders related to aging (Trofimiuk et al., 2018).

Drug Delivery Systems

- Self-Nanoemulsifying Drug Delivery Systems : Candesartan cilexetil loaded into self-nanoemulsifying drug delivery systems has shown promise in overcoming issues like poor aqueous solubility and intestinal degradation, indicating a new way to improve its therapeutic efficacy (AboulFotouh et al., 2017).

Anticancer Research

- Anticancer Potential : Candesartan has shown potential in sensitizing human lung adenocarcinoma cells to apoptosis, suggesting its utility in cancer therapy, particularly in lung cancer treatment (Rasheduzzaman & Park, 2018).

Pharmaceutical Formulations

- Development of Buccal Films : Buccal films of Candesartan have been developed to improve its bioavailability, offering an alternative route of administration that bypasses gastrointestinal issues (Malpure & Deore, 2016).

Metabolic Syndrome Research

- Effect on Adipokine in Corpulence : Candesartan has been studied for its effects on adipokines in corpulent patients with hypertension, showing potential in managing metabolic syndrome-related complications (Rada, 2020).

Drug Discovery and Development

- Historical Development : The discovery and development of Candesartan provide insights into pharmaceutical innovation and the challenges in drug development (Takada et al., 2019).

Pharmacological Updates

- Pharmacological Review : A comprehensive review of Candesartan's use in various conditions like arterial hypertension and heart failure offers a detailed understanding of its clinical applications (Joost et al., 2011).

Hemostasis in Hypertension

- Effect on Hemostasis : Research has shown that Candesartan can normalize thrombocytic hemostasis in patients with arterial hypertension and metabolic syndrome, contributing to a better understanding of its cardiovascular benefits (Simonenko et al., 2011).

Propiedades

Nombre del producto |

Candesartan(2-) |

|---|---|

Fórmula molecular |

C24H18N6O3-2 |

Peso molecular |

438.4 g/mol |

Nombre IUPAC |

2-ethoxy-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H2,26,27,28,29,31,32)/p-2 |

Clave InChI |

BSLSLQSFLOCXQQ-UHFFFAOYSA-L |

SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

SMILES canónico |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-3-[(Z)-C-benzyl-N-hydroxycarbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263660.png)

![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)

![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)